cis-3-[2-(Tert-butoxy)-2-oxoethyl]-4-methylpyrrolidine-3-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis of Stereoisomers
The research led by Bakonyi et al. (2013) on the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases a significant reduction in the steps required for synthesizing these unnatural amino acids compared to previous methods. The study demonstrates the ability to control the cis or trans configuration of the acid through simple adjustments in reaction conditions, highlighting the compound's versatility in synthesizing stereochemically complex molecules (Bakonyi et al., 2013).
Applications in Material Science
Yamashita et al. (2019) explored the scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry. This work underscores the compound's relevance in the preparation of biologically active compounds and materials science, particularly those containing cyclobutane ring systems labeled with deuterium atoms. The application of the synthesized product in the preparation of internal standards for drug candidate compounds in quantitative mass spectrometry analyses further underlines its utility in both nonclinical and clinical pharmacokinetic studies (Yamashita et al., 2019).
Medicinal Chemistry Applications
Research on the synthesis and characterization of sterically and electrostatically shielded pyrrolidine nitroxide radicals by Lampp et al. (2019) presents another dimension of application. These radicals, designed for potential use as spin probes and labels, demonstrate the compound's importance in enhancing the stability of radicals for applications in medicinal chemistry and diagnostic imaging. The introduction of carboxymethyl and ethyl groups near the nitroxide group to improve stability showcases the compound's utility in creating more reliable diagnostic tools (Lampp et al., 2019).
Renewable Polymers and Bioengineering
The metabolic engineering of a novel muconic acid biosynthesis pathway via 4-Hydroxybenzoic acid in Escherichia coli by Sengupta et al. (2015) illustrates the compound's role in bioengineering for the sustainable production of commercially important raw materials. This work highlights the potential for using genetically modified E. coli to produce muconic acid from glucose, a step towards sustainable chemical production using renewable resources. The engineered E. coli strain produced significant amounts of muconic acid, proving the proposed pathway active and offering a strategy for future metabolic engineering efforts (Sengupta et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
(3S,4R)-4-methyl-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-6-13-7-12(8,10(15)16)5-9(14)17-11(2,3)4/h8,13H,5-7H2,1-4H3,(H,15,16)/t8-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYESCXPKJQDVGF-QPUJVOFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1(CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@]1(CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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